molecular formula C10H23N3 B1273165 1-(2-Diethylaminoethyl)piperazine CAS No. 4038-92-0

1-(2-Diethylaminoethyl)piperazine

Cat. No. B1273165
CAS RN: 4038-92-0
M. Wt: 185.31 g/mol
InChI Key: PVYBFVZRZWESQN-UHFFFAOYSA-N
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Description

The compound 1-(2-Diethylaminoethyl)piperazine is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps and various reagents. In the case of the 1,4-piperazine-2,5-dione derivative, the synthesis was achieved over six steps starting from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate, resulting in a 23% yield . Another synthesis approach for 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives utilized a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol . These methods highlight the versatility and complexity of synthesizing piperazine derivatives.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their function and interaction with biological targets. The study of 1,4-piperazine-2,5-dione revealed polymorphic crystalline forms, which were determined by single-crystal X-ray analysis . These polymorphs exhibited different hydrogen-bonding networks, which can significantly affect the compound's properties and potential applications.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, depending on their functional groups and substitution patterns. The studies provided do not detail specific chemical reactions for 1-(2-Diethylaminoethyl)piperazine, but the synthesis and characterization of related compounds suggest that these derivatives can be modified and interact with other chemical entities, leading to a wide range of possible reactions and products .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The polymorphism observed in the 1,4-piperazine-2,5-dione indicates that different crystalline forms can have distinct physical properties . Additionally, the association of this piperazinedione in solution was studied using mass spectrometric and nuclear magnetic resonance spectroscopic techniques, providing insights into its behavior in different environments . The synthesized 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were characterized by IR, 1H and 13C NMR, and mass spectral studies, which are essential for understanding their physical and chemical properties .

Scientific Research Applications

Application 1: Carbon Dioxide Absorption

  • Scientific Field : Environmental Science and Pollution Research .
  • Summary of the Application : This research identifies aqueous 1-(2-aminoethyl) piperazine (AEPZ) as a potential candidate for CO2 capture . The study focuses on the kinetics of CO2 absorption in aqueous AEPZ .
  • Methods of Application or Experimental Procedures : The experiments were performed at temperatures ranging from 303 to 333 K with weight fractions of AEPZ in an aqueous solution ranging from 0.1 to 0.4 . The overall rate constant was determined experimentally using a stirred cell reactor at a similar temperature and pressure range .
  • Results or Outcomes : The experimental data shows that the overall rate constant is for 0.1 wt fr. of AEPZ at 313 K with an initial CO2 partial pressure of 10 kPa . The activation energy of 0.3 wt fr. AEPZ is found to be 42.42 kJ/mol .

Application 2: Chemical Research

  • Scientific Field : Chemical Research .
  • Summary of the Application : 1-(2-Diethylaminoethyl)-piperazine is extensively used in chemical research, particularly in the synthesis of complex organic molecules . It serves as a versatile building block due to its structure, which features both piperazine and diethylaminoethyl groups .
  • Methods of Application or Experimental Procedures : This compound is used in various chemical reactions to create novel intermediates . The specific methods of application or experimental procedures would depend on the particular synthesis being performed .

Application 3: Drug Discovery

  • Scientific Field : Medicinal Chemistry .
  • Summary of the Application : Piperazine, which includes 1-(2-Diethylaminoethyl)-piperazine, ranks as the third most common nitrogen heterocycle in drug discovery . It is prevalent in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .
  • Methods of Application or Experimental Procedures : Piperazine is used in the synthesis of various drugs . The specific methods of application or experimental procedures would depend on the particular drug being synthesized .

Application 4: Antimicrobial Polymers

  • Scientific Field : Polymer Science .
  • Summary of the Application : Piperazine-based polymers have been identified as effective antimicrobial agents . These polymers can help reduce the lethality rate caused by pathogenic microbes in several areas, including the biomedical sector, healthcare products, water purification systems, and food packaging .
  • Results or Outcomes : The piperazine polymer exhibited significant antimicrobial activity against E. coli and S. aureus . Piperazine targets the cytoplasmic membrane of the bacteria, resulting in the leakage of intercellular components leading to cell death .

Application 5: Synthesis of Complex Organic Molecules

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 1-(2-Diethylaminoethyl)-piperazine is extensively used in chemical research, particularly in the synthesis of complex organic molecules . It serves as a versatile building block due to its structure, which features both piperazine and diethylaminoethyl groups .
  • Methods of Application or Experimental Procedures : This compound is used in various chemical reactions to create novel intermediates . The specific methods of application or experimental procedures would depend on the particular synthesis being performed .

Safety And Hazards

1-(2-Diethylaminoethyl)piperazine is classified as a skin corrosive, sub-category 1B . It causes severe skin burns and eye damage. Protective measures such as wearing gloves, protective clothing, and eye protection are recommended when handling this compound .

Future Directions

Recent advances in the synthesis of piperazine derivatives focus on C–H functionalization . This suggests that future research may continue to explore and refine these methods, potentially leading to more efficient and versatile synthesis processes for compounds like 1-(2-Diethylaminoethyl)piperazine.

properties

IUPAC Name

N,N-diethyl-2-piperazin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23N3/c1-3-12(4-2)9-10-13-7-5-11-6-8-13/h11H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYBFVZRZWESQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371131
Record name N,N-Diethyl-2-(piperazin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Diethylaminoethyl)piperazine

CAS RN

4038-92-0
Record name N,N-Diethyl-2-(piperazin-1-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4038-92-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Zhang, Q Hou, X Li, J Zhu, W Wang, B Li… - European Journal of …, 2019 - Elsevier
In novel synthetic 28 4-arylamino-6-fluoro quinazoline derivatives, compound 3a displayed the most remarkable inhibitory activities against tumor cells (IC 50 values ranging between …
Number of citations: 17 www.sciencedirect.com

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